molecular formula C13H16N2O3 B11010136 N-(4-methylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide

Cat. No.: B11010136
M. Wt: 248.28 g/mol
InChI Key: YFVUCRUPLGWNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE is a chemical compound that belongs to the class of amides It is characterized by the presence of a morpholine ring and a 4-methylphenyl group attached to an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE typically involves the reaction of 4-methylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-methylphenylamine reacts with ethyl oxalyl chloride in the presence of triethylamine and dichloromethane to form an intermediate.

    Step 2: The intermediate is then reacted with morpholine to produce N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine.

    Substitution: The compound can participate in substitution reactions, where the morpholine ring or the 4-methylphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE: can be compared with other amides and morpholine derivatives, such as:

Uniqueness

The uniqueness of N-(4-METHYLPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE lies in its specific structural features, such as the combination of a morpholine ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-yl-2-oxoacetamide

InChI

InChI=1S/C13H16N2O3/c1-10-2-4-11(5-3-10)14-12(16)13(17)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16)

InChI Key

YFVUCRUPLGWNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.